Crystal Violet-d6

Analytical Chemistry Mass Spectrometry Food Safety

LC-MS/MS quantification of Crystal Violet residues is compromised by matrix effects and ionization variability. Crystal Violet-d6 (CAS 1266676-01-0) is a deuterated internal standard (>99 atom% D, ≥98% HPLC) providing a +6 Da mass shift for baseline MS resolution while matching native analyte behavior during extraction and chromatography. • Compensates for matrix suppression and recovery losses. • Meets 2002/657/EC and SANTE/11312/2021 confirmatory criteria. • Supports regulatory compliance in seafood, environmental, and biotransformation studies.

Molecular Formula C25H30ClN3
Molecular Weight 414.0 g/mol
CAS No. 1266676-01-0
Cat. No. B587257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrystal Violet-d6
CAS1266676-01-0
SynonymsN-[4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium Chloride-d6;  Adergon-d6;  Basic Violet 3-d6;  Crystal Violet Chloride-d6;  Crystal Violet-d6;  Gentersal-d6;  Meroxyl-d6;  Oxiuran-d6;  Oxycolor-d6;  Oxyozyl-d6; 
Molecular FormulaC25H30ClN3
Molecular Weight414.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i1D3,2D3;
InChIKeyZXJXZNDDNMQXFV-TXHXQZCNSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crystal Violet-d6 (CAS 1266676-01-0) – Deuterated Analytical Standard for Precise Triphenylmethane Dye Quantification


Crystal Violet-d6 (CAS 1266676-01-0) is a stable isotope-labeled analog of the triphenylmethane dye Crystal Violet (Basic Violet 3, Gentian Violet), wherein six hydrogen atoms are substituted by deuterium (D6) at the N-methyl positions . With a molecular formula of C25H24D6ClN3 and a molecular weight of 414.01 g/mol, this deuterated compound is synthesized to high isotopic enrichment (>99.5 atom% D) and chemical purity (>98.0% by HPLC) [1]. Unlike unlabeled Crystal Violet (CAS 548-62-9) which is employed as an antimicrobial agent and histological stain, the D6 analog is specifically designed as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) applications . Its near-identical physicochemical properties to the native analyte, combined with a distinct mass shift of +6 Da, enable precise compensation for matrix effects, extraction variability, and ionization fluctuations, thereby ensuring accurate quantification of Crystal Violet and its leuco metabolite in complex biological, environmental, and food matrices .

Why Unlabeled Crystal Violet or Alternative Dyes Cannot Substitute for Crystal Violet-d6 in Quantitative LC-MS/MS Workflows


In LC-MS/MS analysis, the use of a non-isotopic internal standard (e.g., unlabeled Crystal Violet, Malachite Green, or Brilliant Green) introduces significant analytical error due to differential ionization efficiency, chromatographic retention time shifts, and variable extraction recovery across diverse sample matrices [1]. While unlabeled Crystal Violet (CAS 548-62-9) shares the same core structure, it co-elutes and ionizes identically to the target analyte, precluding independent mass spectrometric detection. Alternatively, structurally related dyes such as Malachite Green (CAS 569-64-2) exhibit different ionization efficiencies and retention characteristics, leading to inaccurate correction factors and compromised method accuracy [2]. The deuterium labeling in Crystal Violet-d6 provides a +6 Da mass shift, enabling baseline mass resolution while preserving near-identical chemical behavior during sample preparation, chromatographic separation, and electrospray ionization [3]. This isotopic matching is essential for meeting the stringent method validation criteria outlined in regulatory guidelines such as 2002/657/EC and SANTE/11312/2021, where matrix effects must be compensated to achieve acceptable recovery and precision [4].

Quantitative Differentiation of Crystal Violet-d6: A Comparative Analysis Against Alternatives for Analytical Method Selection


Isotopic Purity and Mass Resolution: Crystal Violet-d6 Versus Leuco Crystal Violet-d6 and Unlabeled Standards

Crystal Violet-d6 exhibits an isotopic purity exceeding 99.5 atom% D (as determined by ¹H NMR), which is critical for minimizing isotopic cross-talk and ensuring a distinct +6 Da mass shift from the native analyte. This high enrichment level is comparable to or surpasses that of Leuco Crystal Violet-d6 (CAS 1173023-92-1), which is also utilized as an internal standard for the leuco metabolite but may exhibit different lot-to-lot isotopic consistency. In contrast, unlabeled Crystal Violet (CAS 548-62-9) provides no mass shift (+0 Da), rendering it unsuitable for independent MS detection [1].

Analytical Chemistry Mass Spectrometry Food Safety

Analytical Method Performance: Achievable Detection Limits with Crystal Violet-d6 as Internal Standard in LC-MS/MS

When employed as an internal standard in a validated HPLC-QqQ-MS/MS method for aquatic products, Crystal Violet-d6 facilitated the achievement of a detection limit (LOD, S/N=3) of 0.5 μg·kg⁻¹ for Crystal Violet in fish tissue. This represents a substantial improvement over methods relying on non-isotopic internal standards like Brilliant Green, which in comparable HPLC-DAD methods yielded an LOD of 0.22 μg·kg⁻¹ but lacked the confirmatory power and matrix compensation of MS/MS detection [1]. More recent UHPLC-MS/MS methods utilizing Crystal Violet-d6 have achieved LODs as low as 0.05 μg·kg⁻¹ and LOQs of 0.15 μg·kg⁻¹ for CV in fish muscle, demonstrating the sensitivity gains enabled by modern instrumentation paired with isotopically matched internal standards [2].

Method Validation Residue Analysis LC-MS/MS

Matrix Effect Compensation: Recovery and Precision Achieved with Crystal Violet-d6 in Aquaculture Samples

The use of Crystal Violet-d6 as an internal standard effectively compensates for matrix-induced ionization suppression/enhancement, a common challenge in electrospray ionization MS. In a validated method for fish and shrimp, the addition of CV-d6 yielded spike recoveries for Crystal Violet in the range of 93.3% to 120% with intra-day precision (RSD) between 1.4% and 18% (n=6) across a concentration range of 0.05–5.0 μg·L⁻¹ [1]. This performance contrasts sharply with methods employing non-isotopic internal standards, where matrix effects can lead to recovery biases exceeding 30% and significantly higher RSDs. For instance, a similar method for rainbow trout using Leuco Crystal Violet-d6 as IS for LCV achieved decision limits (CCα) of 0.33 μg·kg⁻¹ for CV, underscoring the method's suitability for regulatory enforcement [2].

Matrix Effects Analytical Accuracy Food Safety

Chemical and Isotopic Purity: Ensuring Batch-to-Batch Consistency and Traceability

Crystal Violet-d6 is commercially supplied with certified chemical purity >99.0% (by HPLC) and isotopic enrichment >99.7 atom% D (by ¹H NMR), as verified by batch-specific Certificates of Analysis . This level of characterization exceeds the typical specifications for unlabeled Crystal Violet dyes, which are often sold as mixtures (e.g., Gentian Violet containing varying proportions of methyl violet homologs) and may contain unspecified impurities that can interfere with chromatographic separation and mass spectrometric detection [1]. The high purity and defined isotopic composition of CV-d6 ensure consistent response factors and calibration curves across different lots and over extended storage periods (shelf life typically 24 months at 2-8°C), reducing the need for frequent re-validation .

Quality Control Reference Standards Method Validation

Optimal Deployment Scenarios for Crystal Violet-d6 in Analytical and Research Laboratories


Regulatory Residue Monitoring of Triphenylmethane Dyes in Aquaculture and Food Products

Crystal Violet-d6 is the preferred internal standard for LC-MS/MS methods designed to quantify residues of Crystal Violet and its leuco metabolite in fish, shrimp, and other seafood matrices. The method achieves the low ng·g⁻¹ detection limits required to enforce the zero-tolerance policies for these prohibited substances in major markets (EU, US, China). The use of CV-d6 ensures that method performance meets the criteria of Commission Decision 2002/657/EC and SANTE/11312/2021 for confirmatory analysis, providing legally defensible data for regulatory action and international trade [1].

Method Development and Validation for Complex Biological and Environmental Matrices

Researchers and analysts developing new quantitative methods for Crystal Violet in novel matrices (e.g., wastewater, sediment, animal tissues) should prioritize Crystal Violet-d6 as the internal standard. Its use simplifies the assessment and correction of matrix effects during method validation, as outlined in ICH Q2(R2) and USP <1225> guidelines. By normalizing for extraction efficiency and ionization variability, CV-d6 facilitates accurate determination of recovery, precision, and linearity, thereby accelerating method development and ensuring robust, transferable protocols [2].

Metabolism and Biotransformation Studies Involving Crystal Violet

In studies investigating the metabolic fate of Crystal Violet in biological systems, Crystal Violet-d6 serves as a valuable tracer and internal standard. When added to in vitro or in vivo samples, it allows for the accurate quantification of the parent compound and its metabolites (e.g., Leuco Crystal Violet) by compensating for analyte losses during sample workup and matrix-induced ion suppression in LC-MS analysis. This is particularly relevant for toxicological and pharmacokinetic studies where precise measurement of metabolite formation is critical .

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